molecular formula C21H14Cl2N2O3 B11459212 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B11459212
M. Wt: 413.2 g/mol
InChI Key: UOGHDVPBOGEYPG-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux to achieve a yield of 45-60% . Another approach uses samarium triflate as a reusable acid catalyst in an aqueous medium .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs large-scale cyclization reactions using optimized catalysts and solvents to maximize yield and efficiency. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives.

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and phenoxyacetamide moieties. This combination imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives.

Properties

Molecular Formula

C21H14Cl2N2O3

Molecular Weight

413.2 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C21H14Cl2N2O3/c22-14-8-9-19-17(11-14)25-21(28-19)13-4-3-5-15(10-13)24-20(26)12-27-18-7-2-1-6-16(18)23/h1-11H,12H2,(H,24,26)

InChI Key

UOGHDVPBOGEYPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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